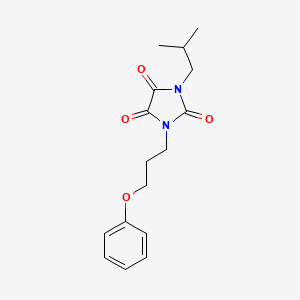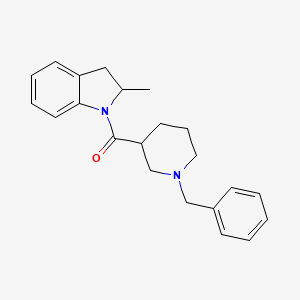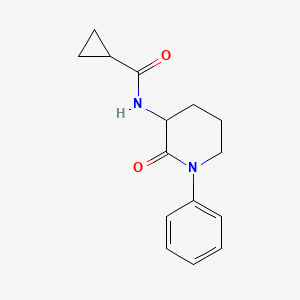
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione, also known as PPI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. PPI is a cyclic imide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of inflammatory cytokine production, and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione is its ability to selectively target specific enzymes and signaling pathways, making it a promising candidate for the development of new drugs and therapies. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing and conducting lab experiments.
Orientations Futures
There are several future directions for research on 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione, including the identification of new targets and signaling pathways that can be targeted by the compound, the development of new drug delivery systems that can improve its bioavailability and efficacy, and the optimization of its chemical structure to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione involves the reaction of 3-phenoxypropylamine with 2-methylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with phthalic anhydride and sodium bicarbonate to yield 1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione in high yield and purity.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione has been extensively studied for its potential applications in the treatment of various diseases and disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12(2)11-18-15(20)14(19)17(16(18)21)9-6-10-22-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPQXMMRCQEYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)N(C1=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-3-(3-phenoxypropyl)imidazolidine-2,4,5-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)

![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)